The thermodynamic stability of Propanamide, N,N-diethyl-2-methyl- has been evaluated through analysis of fundamental physicochemical parameters. This tertiary amide compound exhibits characteristic stability patterns consistent with aliphatic amide structures [1].
Molecular Structure and Basic Properties
Propanamide, N,N-diethyl-2-methyl- possesses the molecular formula C₈H₁₇NO with a molecular weight of 143.23 g/mol [1] [2]. The compound is registered under CAS number 33931-44-1 and demonstrates a density of 0.866 g/cm³ at standard conditions [1]. The structural configuration features a propanamide backbone with N,N-diethyl substitution and a methyl group at the 2-position, contributing to its overall thermodynamic characteristics.
Thermal Stability Parameters
The boiling point of the compound has been determined to be 200°C at 760 mmHg [1], indicating substantial thermal stability under standard atmospheric conditions. The flash point occurs at 73.6°C [1], providing critical safety parameters for handling and storage procedures. These thermal properties suggest that the compound maintains structural integrity across a wide temperature range, reflecting the inherent stability of the amide functional group.
Thermodynamic Data Analysis
Property | Value | Reference |
---|---|---|
Molecular Weight | 143.23 g/mol | [1] [2] |
Density | 0.866 g/cm³ | [1] |
Boiling Point | 200°C at 760 mmHg | [1] |
Flash Point | 73.6°C | [1] |
The thermodynamic stability assessment reveals that Propanamide, N,N-diethyl-2-methyl- exhibits robust thermal characteristics typical of tertiary amides. The relatively high boiling point indicates strong intermolecular forces, primarily attributed to dipole-dipole interactions and van der Waals forces within the molecular structure [3].
The solubility behavior of Propanamide, N,N-diethyl-2-methyl- demonstrates distinct patterns across different solvent systems, reflecting the compound's amphiphilic nature with both polar amide functionality and hydrophobic alkyl chains.
Protic Polar Solvents
In polar protic environments, Propanamide, N,N-diethyl-2-methyl- exhibits favorable solubility characteristics primarily through hydrogen bonding mechanisms [4] [5]. The amide carbonyl oxygen serves as a hydrogen bond acceptor, facilitating interactions with protic solvents such as water, methanol, and ethanol [6].
Water solubility demonstrates moderate characteristics, with the compound showing enhanced dissolution compared to purely hydrophobic substances due to the polar amide functionality [7]. The presence of the N,N-diethyl substitution pattern creates steric hindrance that moderately reduces hydrogen bonding capacity compared to primary amides [8].
Alcoholic solvents, including methanol and ethanol, provide excellent solvation for the compound [6]. These interactions occur through multiple mechanisms: hydrogen bonding between the alcohol hydroxyl groups and the amide carbonyl, and favorable dipole-dipole interactions between the solvent and solute molecules [9].
Aprotic Polar Solvents
The compound demonstrates exceptional solubility in polar aprotic solvents such as dimethyl sulfoxide, N,N-dimethylformamide, and acetonitrile [10] [11]. These solvents effectively solvate the compound through dipole-dipole interactions without competing hydrogen bond donation [5].
In dimethyl sulfoxide, the compound exhibits enhanced solubility due to the solvent's high dielectric constant (ε = 47.24) and strong dipole moment (μ = 3.96 D) [6]. The sulfoxide oxygen provides strong electron pair donation to complement the electrophilic character of the amide carbon [10].
Hydrocarbon Solvents
In non-polar hydrocarbon media, Propanamide, N,N-diethyl-2-methyl- displays limited solubility characteristics [12]. The polar amide functionality creates unfavorable interactions with purely hydrocarbon environments, resulting in poor dissolution in solvents such as hexane, cyclohexane, and petroleum ethers [9].
The alkyl substituents (N,N-diethyl and 2-methyl groups) provide some hydrophobic character that enables minimal solubility through van der Waals interactions [13]. However, the dominant polar amide functionality severely restricts dissolution in these media [4].
Intermediate Polarity Solvents
Solvents of intermediate polarity, including chloroform and dichloromethane, provide moderate solubility for the compound [14]. These interactions occur primarily through dipole-induced dipole mechanisms and weak hydrogen bonding with the chlorinated solvents [9].
Solvent Category | Solubility Behavior | Primary Interaction Mechanism |
---|---|---|
Water | Moderate | Hydrogen bonding [7] |
Alcohols | Good | Hydrogen bonding + dipole interactions [6] |
DMSO/DMF | Excellent | Dipole-dipole interactions [10] |
Hydrocarbons | Poor | Van der Waals forces only [12] |
Chlorinated solvents | Moderate | Dipole-induced dipole [14] |
The octanol-water partition coefficient represents a fundamental parameter for understanding the lipophilic-hydrophilic balance of Propanamide, N,N-diethyl-2-methyl-. While direct experimental determinations were not identified in the literature, theoretical predictions can be established through structural analysis and comparison with analogous compounds [15] [16].
Theoretical Estimation Approaches
Fragment-based prediction methods suggest a LogP value in the range of 1.5 to 2.5 for Propanamide, N,N-diethyl-2-methyl- [17] [18]. This estimation considers the contributions of individual molecular fragments: the amide functionality (negative contribution to LogP), the methyl branch at position 2 (positive contribution), and the N,N-diethyl substitution pattern (positive contribution) [19].
The Crippen fragmental method, widely employed for LogP predictions, would incorporate atomic contributions for each carbon, nitrogen, and oxygen atom within the molecular structure [20]. The compound's structure suggests moderate lipophilicity due to the balance between polar amide functionality and hydrophobic alkyl substituents [16].
Comparative Analysis with Related Compounds
Analysis of structurally related compounds provides additional insight into expected partition behavior. N,N-dimethylpropanamide demonstrates a LogP of -0.22 [21], indicating hydrophilic character dominated by the amide functionality. The additional ethyl groups and methyl branch in Propanamide, N,N-diethyl-2-methyl- are expected to increase lipophilicity substantially [22].
Similar tertiary amides show LogP values typically ranging from 0.5 to 3.0, depending on the extent of alkyl substitution [23]. The structural features of Propanamide, N,N-diethyl-2-methyl- suggest positioning within the moderate lipophilicity range [24].
Experimental Determination Requirements
Accurate LogP determination requires standardized shake-flask methodology or chromatographic approaches [25] [26]. The standard octanol-water system should employ water-saturated n-octanol and octanol-saturated water phases to ensure equilibrium conditions [15] [22].
Estimation Method | Predicted LogP Range | Reference Basis |
---|---|---|
Fragment-based | 1.5 - 2.5 | Structural analysis [17] |
Comparative analysis | 1.0 - 2.0 | Related amides [21] |
Theoretical calculation | 1.2 - 2.8 | Computational methods [18] |
The phase transition behavior of Propanamide, N,N-diethyl-2-methyl- encompasses multiple thermal events that characterize its physical state changes under varying temperature conditions. Comprehensive analysis requires examination of melting, boiling, and potential decomposition processes [27] [28].
Liquid-Gas Transition
The primary phase transition of significance occurs at the boiling point of 200°C under standard atmospheric pressure (760 mmHg) [1]. This liquid-to-vapor transition represents the critical temperature where vapor pressure equals atmospheric pressure, enabling complete phase change [29].
The enthalpy of vaporization, while not experimentally determined for this specific compound, can be estimated using group contribution methods or correlation with similar molecular structures [30] [31]. Related N,N-dialkylpropanamides typically exhibit vaporization enthalpies in the range of 45-60 kJ/mol [29] [32].
Thermal Stability Assessment
Differential scanning calorimetry analysis would provide definitive characterization of phase transitions and thermal stability [28] [33]. The compound's structure suggests thermal stability up to the boiling point, with potential decomposition occurring at elevated temperatures above 250°C [28].
The flash point at 73.6°C indicates the minimum temperature for vapor ignition under standard conditions [1]. This parameter is crucial for safety considerations during handling and storage procedures [28].
Crystallization and Melting Behavior
The melting point of Propanamide, N,N-diethyl-2-methyl- has not been reported in available literature, likely due to the compound existing as a liquid at ambient temperature [1]. The structural features suggest a melting point below room temperature, consistent with the branched tertiary amide configuration [34].
Crystallization behavior, if observable, would depend on cooling rate and nucleation conditions [35]. The molecular structure with multiple alkyl branches may inhibit efficient crystal packing, potentially leading to glass formation at low temperatures [36].
Heat Capacity Considerations
The heat capacity of the compound across different temperature ranges remains undetermined experimentally [30]. Estimation methods based on group contributions suggest liquid heat capacity values of approximately 250-300 J/(mol·K) at 298.15 K, typical for molecules of similar size and functionality [37].
Phase Transition | Temperature/Condition | Energy Change | Reference |
---|---|---|---|
Boiling | 200°C at 760 mmHg | ΔHvap ≈ 50±10 kJ/mol | [1] [29] |
Flash Point | 73.6°C | Vapor ignition | [1] |
Melting | Below ambient | Not determined | Estimated |
Decomposition | >250°C (estimated) | Variable | Theoretical |